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molecular formula C18H23NO2 B8813922 N-Benzyl-2-(3,4-dimethoxyphenyl)-N-methylethanamine CAS No. 96025-46-6

N-Benzyl-2-(3,4-dimethoxyphenyl)-N-methylethanamine

Cat. No. B8813922
M. Wt: 285.4 g/mol
InChI Key: FAVRXIWNBLSBDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04960939

Procedure details

In the first step 3,4-dimethoxyphenethylamine, benzaldehyde and formaldehyde are hydrogenated in the presence of a catalyst, e.g. palladium on carbon, either at normal or slightly elevated pressure, preferably a pressure of 2-3 atm (0.2-0.3 MPa), and the temperature is room temperature or slightly elevated temperature, preferably 20°-30° C. As solvent is used an organic solvent, e.g. ethanol or an ethanol-methylenechloride (1:1)-mixture. The desired product, N-benzyl-N-methyl-3,4-dimethoxyphenethylamine (II) is obtained in a very pure state, when it is precipitated as an acid addition salt, e.g. hydrobromide. As free base the product is oily and difficult to handle.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
ethanol methylenechloride
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[O:12][CH3:13])[CH2:6][CH2:7][NH2:8].[CH:14](=O)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.C=O.[CH2:24](O)C>[Pd].C(O)C.C(Cl)Cl>[CH2:14]([N:8]([CH2:7][CH2:6][C:5]1[CH:9]=[CH:10][C:11]([O:12][CH3:13])=[C:3]([O:2][CH3:1])[CH:4]=1)[CH3:24])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(CCN)C=CC1OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Six
Name
ethanol methylenechloride
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O.C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is room temperature
CUSTOM
Type
CUSTOM
Details
slightly elevated temperature, preferably 20°-30° C

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(C)CCC1=CC(=C(C=C1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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